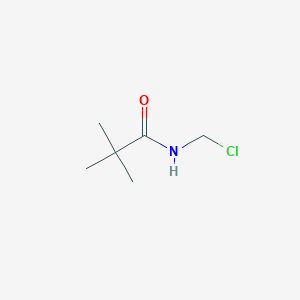

N-chloromethyl-2,2-dimethyl-propionamide

Description

N-Chloromethyl-2,2-dimethyl-propionamide is an organochlorine compound characterized by a propionamide backbone with a chloromethyl group (-CH₂Cl) attached to the nitrogen atom and two methyl groups at the β-carbon (C2) position. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.61 g/mol. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the chloromethyl group may serve as a leaving group or participate in nucleophilic substitution reactions .

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

N-(chloromethyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)5(9)8-4-7/h4H2,1-3H3,(H,8,9) |

InChI Key |

ZZYDAXRBPCFMHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorine Substitution Patterns

2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3)

- Structure : Chlorine at the β-carbon (C2) of the propionamide chain, with dimethyl groups on the nitrogen.

- Molecular Formula: C₅H₁₀ClNO.

- Key Properties : Higher polarity due to the C-Cl bond compared to N-chloromethyl derivatives. Reactivity centers on the β-chlorine, enabling elimination or substitution reactions. Used in synthetic routes for heterocyclic compounds (e.g., pyridine derivatives) .

- Applications : Intermediate in pharmaceutical synthesis (e.g., describes its use in palladium-catalyzed aryl amination) .

N,N-Dibenzyl-2-chloro-2-methyl-propionamide (CAS 87968-03-4)

- Structure : Chlorine and methyl groups at C2, with bulky N,N-dibenzyl substituents.

- Molecular Formula: C₁₈H₂₀ClNO.

- Key Properties: Steric hindrance from benzyl groups reduces reactivity compared to smaller N-substituents. Reported synthesis yields reach 92% via acylation of dibenzylamine with 2-chloro-2-methylpropanoyl chloride .

N-Substituted Propionamides in Pharmaceuticals

Nooglutyl (CAS 112193-35-8)

- Structure : N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

- Molecular Formula : C₁₁H₁₂N₂O₆.

- Applications : Neuroprotective agent with cognitive-enhancing properties. Demonstrates the pharmacological relevance of 2,2-dimethyl-propionamide scaffolds when paired with heteroaromatic substituents .

- Comparison: Unlike N-chloromethyl derivatives, Nooglutyl’s hydroxymethyl-pyridinyl group facilitates hydrogen bonding, critical for biological activity.

N-(2,3-Dichlorophenyl)propionamide (CAS 26320-47-8)

- Structure : Propionamide with dichlorophenyl substitution on nitrogen.

- Molecular Formula: C₉H₈Cl₂NO.

- Applications : Herbicide intermediate; dichlorophenyl groups enhance lipophilicity and target binding .

- Contrast : The N-chloromethyl group in the target compound offers a reactive site distinct from aryl chlorides, favoring alkylation over aromatic interactions.

Data Table: Comparative Analysis

Stability and Industrial Relevance

- Stability : N-Chloromethyl compounds are prone to hydrolysis under acidic or aqueous conditions, releasing HCl. This contrasts with β-chloro derivatives (e.g., 2-chloro-N,N-dimethylpropanamide), which are more stable but susceptible to thermal elimination .

- Industrial Use: Chlorinated propionamides are regulated under export controls (e.g., notes restrictions on diisopropylaminoethyl chloride, a related compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.